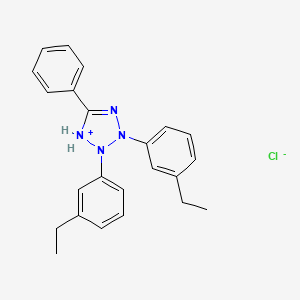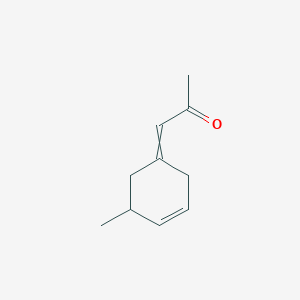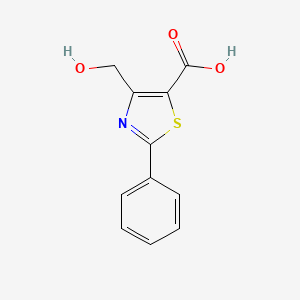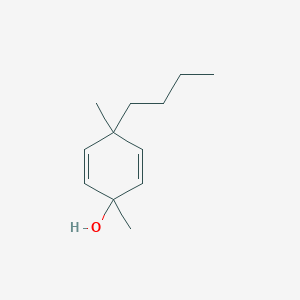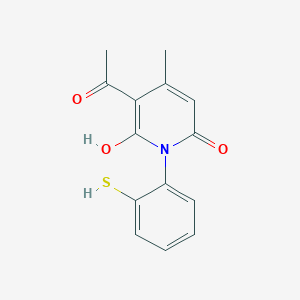
1-(2,2-Dibutoxypropyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibutoxypropyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring substituted with a dibutoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene can be synthesized through a multi-step process. The initial step involves the preparation of 2,2-dibutoxypropane, which is achieved by reacting acetone with butanol in the presence of an acid catalyst. This intermediate is then reacted with 4-methoxybenzene under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
1-(2,2-Dibutoxypropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2,2-Dimethoxypropyl)-4-methoxybenzene
- 1-(2,2-Diethoxypropyl)-4-methoxybenzene
- 1-(2,2-Dipropoxypropyl)-4-methoxybenzene
Comparison: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene is unique due to its specific dibutoxypropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90176-84-4 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(2,2-dibutoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H30O3/c1-5-7-13-20-18(3,21-14-8-6-2)15-16-9-11-17(19-4)12-10-16/h9-12H,5-8,13-15H2,1-4H3 |
Clave InChI |
VTYTYNQEXVZJHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=CC=C(C=C1)OC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
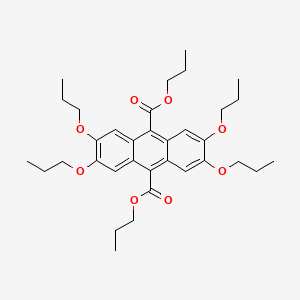
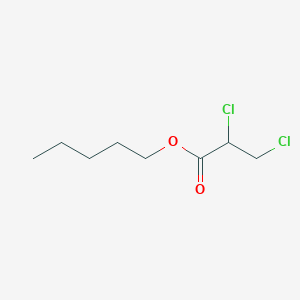

![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
